molecular formula C8H5ClO3 B095519 6-Chloropiperonal CAS No. 15952-61-1

6-Chloropiperonal

Cat. No.: B095519
CAS No.: 15952-61-1
M. Wt: 184.57 g/mol
InChI Key: VRNADRCOROWLJC-UHFFFAOYSA-N
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Description

6-Chloropiperonal is a useful research compound. Its molecular formula is C8H5ClO3 and its molecular weight is 184.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photosensitizing Agents in Cancer Therapy : 6-Chloropiperonal derivatives, specifically chlorins, have been studied for their potential in photodynamic therapy (PDT) of cancer. Boronated derivatives of chlorin e6, a chlorin derived from this compound, have shown increased binding to albumin and potent sensitization of cells to illumination, indicating potential for enhanced efficacy in PDT (Ol’shevskaya et al., 2009).

  • Synthesis of Novel Pharmaceuticals : Research has been conducted on synthesizing new pharmaceutical compounds using this compound. For instance, the synthesis of nalorphine-6-sulfate and -glucuronide from this compound has been explored for enhanced analgesic effects and potential opioid receptor interaction (Oguri et al., 1984).

  • Antioxidant Properties in Environmental Toxicology : Studies have shown that 6-Gingerol-rich fraction from Zingiber officinale, which can be synthesized using this compound, exhibits protective properties against oxidative damage and inflammation, suggesting its potential use in mitigating environmental toxicants such as chlorpyrifos (Abolaji et al., 2017).

  • Development of Boron Neutron Capture Therapy Agents : this compound derivatives have been utilized in the synthesis of boronated chlorin e6 conjugates for boron neutron capture therapy (BNCT), a novel cancer treatment strategy. These conjugates have shown potential in targeting and accumulating in cancer cells, though their efficacy in BNCT requires further investigation (Bregadze et al., 2009).

  • Synthesis of Alkaloids : this compound has been used as a starting material in the total synthesis of novel alkaloids with potential biological activity. This demonstrates its utility in the field of natural product synthesis and medicinal chemistry (Razafimbelo et al., 1996).

Safety and Hazards

The safety data sheet for 6-Chloropiperonal indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

6-chloro-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNADRCOROWLJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166674
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15952-61-1
Record name 6-Chloropiperonal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015952611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15952-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloropiperonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 6-chloropiperonal in synthesizing pyranophenanthridine analogues?

A1: this compound serves as a crucial starting material in the synthesis of pyranophenanthridine analogues, mimicking the structures of natural products like fagaronine and acronycine []. These analogues are being investigated for their potential cytotoxic activity against cancer cell lines. Specifically, this compound undergoes condensation reactions with aminochromenes to form intermediate Schiff bases, which are further modified to eventually yield the desired pyranophenanthridine structures.

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